molecular formula C14H21N3O5S2 B4126887 2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

Cat. No.: B4126887
M. Wt: 375.5 g/mol
InChI Key: ZDWHMEJAFYBNEK-UHFFFAOYSA-N
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Description

2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is a complex organic compound with the molecular formula C14H21N3O5S2. This compound is characterized by its unique structure, which includes a sulfonyl group, a tetrahydrofuran ring, and a hydrazinecarbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dimethoxybenzenesulfonyl chloride with tetrahydrofuran-2-ylmethyl hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and solvents. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)hydrazinecarbothioamide
  • N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide

Uniqueness

2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)sulfonylamino]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5S2/c1-20-10-5-6-13(12(8-10)21-2)24(18,19)17-16-14(23)15-9-11-4-3-7-22-11/h5-6,8,11,17H,3-4,7,9H2,1-2H3,(H2,15,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWHMEJAFYBNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NNC(=S)NCC2CCCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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